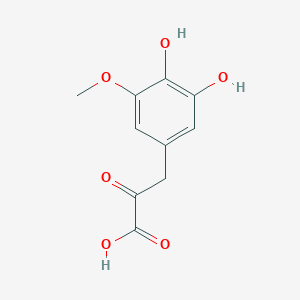![molecular formula C14H31NO3Si B13488642 tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate CAS No. 149967-10-2](/img/structure/B13488642.png)
tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate: is a compound that features a tert-butyl group, an amino group, and a tert-butyldimethylsilyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate typically involves the protection of functional groups and the formation of ester bonds.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the ester bond or the amino group.
Substitution: The tert-butyldimethylsilyl ether can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the protection of functional groups .
Biology: In biological research, it can be used to study enzyme mechanisms and protein interactions due to its unique structural features .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can protect reactive sites, allowing for selective reactions at other functional groups. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxyethanol
- tert-Butyl (chloro)diphenylsilane
Uniqueness: tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate is unique due to the combination of its tert-butyl, amino, and tert-butyldimethylsilyl groups. This combination provides distinct reactivity patterns and protection strategies that are not commonly found in other compounds .
Propiedades
Número CAS |
149967-10-2 |
|---|---|
Fórmula molecular |
C14H31NO3Si |
Peso molecular |
289.49 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C14H31NO3Si/c1-13(2,3)18-12(16)11(15)9-10-17-19(7,8)14(4,5)6/h11H,9-10,15H2,1-8H3/t11-/m1/s1 |
Clave InChI |
WEPRSEQVEZRJJI-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CCO[Si](C)(C)C(C)(C)C)N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCO[Si](C)(C)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)

![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)






![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
